Tricosa-1,22-diene
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Overview
Description
Tricosa-1,22-diene is a long-chain hydrocarbon with two double bonds located at the first and twenty-second positions This compound is part of the diene family, which is characterized by the presence of two carbon-carbon double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricosa-1,22-diene can be synthesized through various methods. One common approach involves the use of acyclic diene metathesis (ADMET) polymerization. This method allows for the creation of polymers with precise placement of functional groups. The reaction typically requires high vacuum or other methods to remove the volatile ethylene byproduct and drive the reaction forward .
Industrial Production Methods: In an industrial setting, this compound can be produced using a slurry of potassium on alumina (K/Al2O3) in solvents such as hexane or toluene. The reaction conditions can be optimized to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: Tricosa-1,22-diene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: This reaction can replace one of the hydrogen atoms with another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: The major products can include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halogenated hydrocarbons.
Scientific Research Applications
Tricosa-1,22-diene has several applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to create materials with specific properties.
Biology: It can be used in the study of lipid membranes and their interactions with proteins.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tricosa-1,22-diene exerts its effects depends on the specific reaction or application. For example, in polymerization reactions, the double bonds in this compound react with catalysts to form long polymer chains. The molecular targets and pathways involved can vary widely depending on the specific context of its use .
Comparison with Similar Compounds
Tricosa-1,22-dien-12-one: This compound has a similar structure but includes a ketone functional group at the twelfth position.
Tricosa-1,22-dien-12-ol: This compound includes a hydroxyl group at the twelfth position.
Uniqueness: Tricosa-1,22-diene is unique due to its long carbon chain and the presence of two terminal double bonds. This structure allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
146860-81-3 |
---|---|
Molecular Formula |
C23H44 |
Molecular Weight |
320.6 g/mol |
IUPAC Name |
tricosa-1,22-diene |
InChI |
InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-23H2 |
InChI Key |
ICDYZNZLDXPAPX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
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